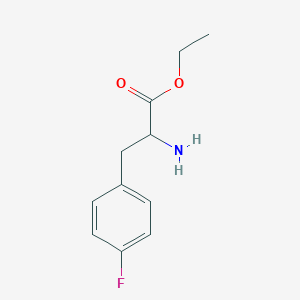

ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

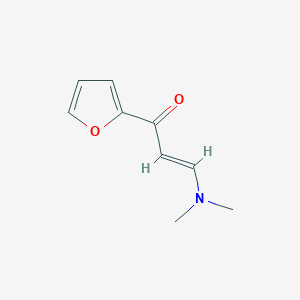

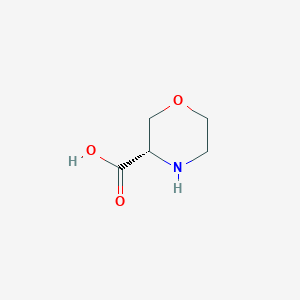

Ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate is a chemical compound that contains 37 atoms in total, including 18 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Fluorine atom . It is also known as Ethyl (4-fluorobenzoyl)acetate .

Synthesis Analysis

Ethyl (4-fluorobenzoyl)acetate is used as a reactant in various chemical reactions. It has been used in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which could potentially be used as antimalarial treatments . It has also been used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .Molecular Structure Analysis

The molecular structure of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate consists of 38 bonds in total, including 20 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 sulfide .Chemical Reactions Analysis

As a reactant, ethyl (4-fluorobenzoyl)acetate has been used in oxidative cross-coupling with indoles via dioxygen activation, cyclization of keto esters for the synthesis of pyrones, Lewis base catalyzed hydrosilylation for the synthesis of α-acetoxy β-amino acid derivatives, and Conia-ene reactions for the synthesis of methylenecyclopentane derivatives .Physical And Chemical Properties Analysis

Ethyl (4-fluorobenzoyl)acetate has a refractive index of n20/D 1.5040 (lit.), a boiling point of 117-120 °C (lit.), and a density of 1.174 g/mL at 25 °C (lit.) . The molecular formula is FC6H4COCH2CO2C2H5 .Mécanisme D'action

While specific information on the mechanism of action of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate was not found, similar compounds have shown promising neuroprotective and anti-inflammatory properties. They have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

While specific safety data for ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate was not found, similar compounds like 2-Bromo-4`-fluoroacetophenone are known to cause severe skin burns and eye damage. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Orientations Futures

The potential applications of ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate and similar compounds in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury are promising areas for future research . Further studies are needed to fully understand their mechanisms of action and potential therapeutic benefits.

Propriétés

IUPAC Name |

ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10H,2,7,13H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFBCJJCMLRNIG-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2R)-2-amino-3-(4-fluorophenyl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)